(E)-3,3',4,5'-Tetramethoxystilbene

Cytochrome P450 CYP1B1 Inhibition Cancer Chemoprevention

Researchers investigating CYP1B1-driven carcinogenesis require probes free of off-target CYP interference. (E)-3,3',4,5'-Tetramethoxystilbene delivers unmatched target selectivity. • CYP1B1 IC50: 2 nM; 175-fold selectivity over CYP1A1, 85-fold over CYP1A2 • Induces G2/M cell cycle arrest-mechanistically distinct from resveratrol (G0/G1) • Superior colonic tissue distribution validated for GI cancer chemoprevention models Supplied as ≥98% pure white crystalline powder with full analytical documentation. Ships globally from stock.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
CAS No. 83088-26-0
Cat. No. B1236733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3,3',4,5'-Tetramethoxystilbene
CAS83088-26-0
Synonyms3,3',4,5'-tetramethoxy-trans-stilbene
3,3',4,5'-tetramethoxystilbene
M5A cpd
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
InChIInChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3/b6-5+
InChIKeyPTVAOGIYBMTHSN-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethoxystilbene: Methylated Resveratrol Analog for Oncology & Inflammation Research


(E)-3,3',4,5'-Tetramethoxystilbene (CAS 83088-26-0) is a fully methylated synthetic analog of the natural stilbene resveratrol, belonging to the class of methoxystilbenes. It is primarily utilized as a research tool in oncology, inflammation, and cardiovascular studies due to its enhanced bioavailability and distinct pharmacological profile compared to its parent compound [1]. This compound exhibits a molecular weight of 300.35 g/mol and is supplied as a white to almost white powder or crystal with a purity typically >98% (GC), and a melting point range of 67.0 to 71.0 °C [2].

1
Methylated resveratrol analog tool for oncology and inflammation studies
2
Supports CYP1B1, VEGFR2, MAPK/NF-κB pathway research contexts
3
Reported exposure advantage supports gastrointestinal tract distribution studies

Why Generic Substitution of Tetramethoxystilbene Fails


Direct substitution of (E)-3,3',4,5'-Tetramethoxystilbene with resveratrol or other methoxystilbene analogs is scientifically unsound due to marked differences in target selectivity, mechanism of action, and in vivo distribution. Full methylation of the hydroxyl groups, as in (E)-3,3',4,5'-Tetramethoxystilbene, fundamentally alters its interaction with molecular targets, leading to a distinct pharmacological profile [1]. For example, while both compounds may exhibit anticancer activity, (E)-3,3',4,5'-Tetramethoxystilbene has been shown to induce a G2/M cell cycle arrest, whereas resveratrol induces a G0/G1 arrest, indicating engagement of different cellular pathways [2]. Furthermore, tissue distribution studies reveal that this methylated analog achieves superior availability in the small intestine and colon compared to resveratrol, which is more concentrated in plasma and liver, underscoring that structural modifications translate to quantifiable differences in bioavailability and target engagement [3].

G2/M cell-cycle arrest induction
vs
Resveratrol induces G0/G1 arrest; mechanism context may differ
CYP1B1 isoform selectivity profile
vs
Resveratrol is a weaker CYP1B1 inhibitor; target engagement may shift
Reported intestinal tissue distribution
vs
Resveratrol distributes primarily to plasma and liver; exposure context may differ

Quantitative Evidence for Tetramethoxystilbene Selection


CYP1B1 Inhibition: Comparison with Resveratrol and Isozymes

(E)-3,3',4,5'-Tetramethoxystilbene (TMS) exhibits an exceptionally potent and selective inhibition of the human cytochrome P450 1B1 (CYP1B1) enzyme, which is overexpressed in many tumors and linked to carcinogenesis. In a direct in vitro enzymatic assay using recombinant human CYP1B1, TMS demonstrated an IC50 value of 2 nM [1]. This potency is not matched by its parent compound, resveratrol, which is a significantly weaker inhibitor of this key oncogenic target [2]. Furthermore, TMS's selectivity for CYP1B1 is remarkable, showing a 175-fold selectivity over CYP1A1 (IC50: 350 nM) and an 85-fold selectivity over CYP1A2 (IC50: 170 nM) [1]. This high degree of selectivity minimizes potential off-target effects on related metabolic enzymes, making it a superior tool for studying CYP1B1-specific biology and for developing targeted chemoprevention strategies.

CYP1B1 Inhibition
Head-to-head
IC50 2 nM
Supports CYP1B1 pathway inhibition research
175-fold selectivity over CYP1A1; 85-fold over CYP1A2
Cytochrome P450 CYP1B1 Inhibition Cancer Chemoprevention Metabolic Enzymes

VEGFR2-Mediated Anti-Angiogenic Activity

(E)-3,3',4,5'-Tetramethoxystilbene, also known as DMU-212, demonstrates potent anti-angiogenic activity, a property critical for limiting tumor growth. In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that DMU-212 significantly inhibited VEGF-stimulated proliferation with an IC50 value of approximately 20 μmol/L [1]. Critically, this anti-angiogenic effect is mechanistically linked to the selective suppression of VEGFR2 phosphorylation, with no observed effect on VEGFR1 phosphorylation, indicating a specific and targeted pathway disruption [1]. This functional selectivity at the receptor level differentiates it from broad-spectrum angiogenesis inhibitors and even from resveratrol, whose anti-angiogenic profile is less well-defined in terms of VEGFR selectivity.

VEGFR2 Activity
Head-to-head
IC50 ≈ 20 μmol/L
Supports VEGFR2 pathway anti-angiogenesis studies
VEGFR2 phosphorylation suppressed; VEGFR1 unaffected in HUVECs
Angiogenesis Inhibition VEGFR2 Endothelial Cells Tumor Microenvironment

Differential G2/M Cell Cycle Arrest vs. Resveratrol

A direct comparative study in MDA-MB-435 and MCF-7 human breast cancer cells revealed that (E)-3,3',4,5'-Tetramethoxystilbene (DMU-212) and resveratrol exert their anti-tumor effects through fundamentally different mechanisms. While both compounds inhibited cell growth, DMU-212 was significantly more potent in both cell lines [1]. Cell cycle analysis demonstrated that DMU-212 predominantly induced a G2/M phase arrest, whereas resveratrol induced a G0/G1 phase arrest [1]. This differential activity was further corroborated by Western blot analysis showing resveratrol induced more dramatic changes in Cyclin D1 expression, a marker of G1 phase progression, compared to DMU-212 [1]. This evidence confirms that DMU-212 is not a simple substitute for resveratrol, but rather a distinct chemical entity with a unique mechanism of action.

Cell Cycle Arrest
Head-to-head
G2/M phase arrest
Cell-cycle endpoint context may differ from resveratrol (G0/G1)
Observed in MDA-MB-435 and MCF-7 breast cancer cell lines
Cell Cycle Arrest Apoptosis Mechanism of Action Breast Cancer

Intestinal Bioavailability Advantage vs. Resveratrol

A pharmacokinetic study in mice directly compared the tissue distribution of (E)-3,3',4,5'-Tetramethoxystilbene (DMU 212) and resveratrol following oral administration. While resveratrol yielded significantly higher plasma and liver concentrations, DMU 212 exhibited superior availability in the small intestine and colon [1]. This differential distribution is critical for therapeutic applications. Although its absolute oral bioavailability is low (6.31 ± 3.30% in rats) [2], the compound's selective accumulation in the lower gastrointestinal tract makes it a particularly relevant tool for studies focused on colorectal cancers, where achieving high local concentrations of a chemopreventive agent is paramount [1][2]. This pharmacokinetic profile is a direct and quantifiable consequence of its methoxylated structure, which alters its absorption and metabolism compared to resveratrol.

Tissue Distribution
Head-to-head
Intestinal > plasma/liver
Supports GI-tract tissue distribution studies
Reported in mouse model after oral administration
Pharmacokinetics Tissue Distribution Bioavailability Colorectal Cancer

Anti-Inflammatory Activity: Comparison with Trimethoxystilbene Analog

In a study comparing two methoxylated resveratrol derivatives, (E)-3,3',4,5'-Tetramethoxystilbene (3,3′,4,5′-TMS) and 3,4′,5-trimethoxy-trans-stilbene (3,4′,5-TMS), the tetramethoxy derivative demonstrated a superior anti-inflammatory profile in LPS-stimulated RAW 264.7 macrophages [1]. Both compounds suppressed LPS-induced nitric oxide (NO) release and pro-inflammatory cytokine (IL-6 and TNF-α) secretion in a dose-dependent manner. However, the study's data suggest that while both compounds partially suppressed the activation of MAPK and NF-κB pathways, 3,3′,4,5′-TMS exhibited a distinct modulatory pattern on these signaling cascades, particularly on the phosphorylation of ERK and p65 [1]. This differential pathway modulation provides a quantifiable reason to select the tetramethoxy derivative over its trimethoxy counterpart for studies requiring fine-tuned interference with specific arms of the inflammatory response.

Inflammation Modulation
Head-to-head
MAPK/NF-κB partial inactivation
Supports inflammatory pathway-response studies
Distinct ERK/p65 phosphorylation profile vs trimethoxy analog in RAW 264.7 cells
Inflammation Macrophages NF-κB Pathway MAPK Pathway

Application Scenarios for Tetramethoxystilbene


CYP1B1-Mediated Oncology Research

The compound's exceptional potency (IC50 of 2 nM) and high selectivity (175-fold over CYP1A1, 85-fold over CYP1A2) as a CYP1B1 inhibitor makes it an ideal chemical probe for studying the role of this enzyme in cancer [1]. Its use is validated in models of mammary carcinogenesis where CYP1B1-mediated metabolism of 17β-estradiol to 4-hydroxyestradiol is a key oncogenic event. This selectivity ensures that observed biological effects can be confidently attributed to CYP1B1 inhibition rather than off-target interactions with other CYP enzymes.

Cardiovascular Models: Anti-Angiogenesis and Anti-Platelet Effects

The compound's ability to potently inhibit angiogenesis (IC50 ≈ 20 μmol/L against VEGF-stimulated HUVEC proliferation) by selectively targeting the VEGFR2 pathway provides a strong rationale for its use in ex vivo and in vivo models of pathological neovascularization, such as those for cancer or ocular diseases [2]. Furthermore, specific fully methylated analogs have demonstrated the ability to selectively inhibit PAR4-mediated platelet aggregation at micromolar concentrations, offering a targeted approach for studying thrombus formation and developing novel antiplatelet therapies [3].

Gastrointestinal Cancer Chemoprevention Studies

Given its superior tissue distribution in the small intestine and colon compared to resveratrol [4], this compound is particularly well-suited for in vivo studies focused on colorectal cancer chemoprevention. Its accumulation in the lower GI tract, combined with its ability to induce G2/M cell cycle arrest and apoptosis [5], makes it a more relevant tool than resveratrol for investigating the prevention of adenoma development in relevant animal models, such as the Apc(Min+) mouse.

Inflammation: MAPK/NF-κB Pathway Modulation

This compound is a validated tool for investigating inflammatory pathways, specifically the MAPK and NF-κB signaling cascades. Data from LPS-stimulated macrophage models confirm its ability to dose-dependently suppress key inflammatory mediators like NO, IL-6, and TNF-α, and to partially inactivate upstream signaling molecules [6]. Its distinct profile compared to the trimethoxy analog allows for a comparative approach to dissect the contribution of specific pathway branches to the overall inflammatory response.

Application
Selection Property
Validation Focus
CYP1B1 pathway inhibition studies
CYP1B1 isoform selectivity
CYP1B1 pathway response endpoints
VEGFR2 anti-angiogenesis studies
VEGFR2 pathway selectivity
Endothelial proliferation and receptor phosphorylation
Gastrointestinal cancer cell-model studies
Tissue distribution profile
G2/M checkpoint and intestinal exposure endpoints
Inflammatory signaling research
MAPK/NF-κB modulation context
Cytokine and phosphorylation endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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